3-(5-bromo-2-methoxyphenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide
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Description
3-(5-bromo-2-methoxyphenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H24BrN3O2 and its molecular weight is 418.335. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antibacterial Activities
- Antiviral Activity: Compounds with bromo and methoxyphenyl groups have been studied for their antiviral properties. For instance, derivatives of 2,4-diamino-5-bromo- and -5-chloro-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown pronounced antiretroviral activity comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Catalytic Applications
- Selective Ethylene Dimerization Catalysts: The synthesis of palladium complexes with iminopyridine ligands, including derivatives similar in structural motifs to the queried compound, has shown high catalytic activities in ethylene dimerization, pointing towards potential applications in catalysis (Nyamato et al., 2015).
Antifungal, Antibacterial, and Antioxidant Activities
- Endophytic Fungus Derivatives: Secondary metabolites from endophytic fungi, including α-pyridone derivatives, have shown significant antimicrobial, antioxidant, and cytotoxic activities. These findings highlight the potential of exploring similar compounds for pharmaceutical applications (Xiao et al., 2014).
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O2/c1-26-18-9-8-16(21)13-15(18)7-10-20(25)23-14-17-5-4-12-24(17)19-6-2-3-11-22-19/h2-3,6,8-9,11,13,17H,4-5,7,10,12,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWJUMAGFYKPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)NCC2CCCN2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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